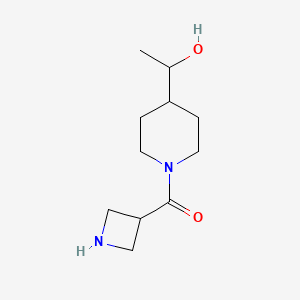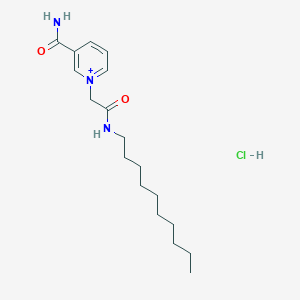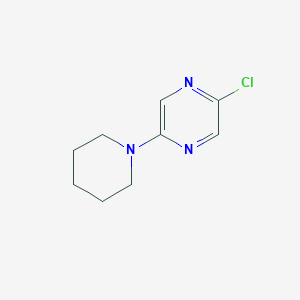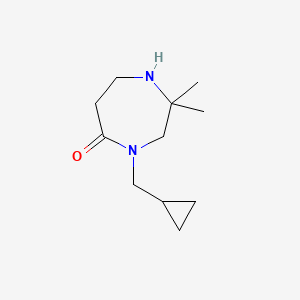![molecular formula C8H14N4O B1531709 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol CAS No. 1601132-76-6](/img/structure/B1531709.png)
2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol
Übersicht
Beschreibung
2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol, also known as 2-AEEA, is an organic compound that has been studied for its potential use in scientific research applications. It is an aminopyridazinium compound, which is a type of heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its core structure. 2-AEEA has a number of unique properties that make it attractive for use in laboratory experiments, as well as potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Molecular Recognition
The pyridazine ring, which is a core component of the compound, has been identified as having a high dipole moment and dual hydrogen-bonding capacity. These features are significant in molecular recognition processes and contribute to the compound’s potential in drug discovery . The inherent polarity and low cytochrome P450 inhibitory effects make it a valuable candidate for developing new pharmaceuticals with reduced side effects .
Pharmacological Activities
Compounds containing the pyridazine ring, such as “2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol,” have shown a wide range of pharmacological activities. These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and antifeedant properties . This versatility makes it a scaffold for highly functionalized compounds in various therapeutic areas.
Agrochemical Applications
Pyridazine derivatives are not only significant in medicinal chemistry but also in agrochemistry. They have been utilized as herbicidal and antifeedant agents, demonstrating their potential in improving agricultural productivity and pest management .
Bioorganic Chemistry
In bioorganic chemistry, the pyridazine ring serves as a ‘privileged structure.’ It is often used as a core scaffold in the synthesis of complex compounds due to its ability to exhibit different biological activities when modified .
Reference Standards for Testing
The subject compound is available for purchase as a high-quality reference standard for pharmaceutical testing. This indicates its importance in providing accurate results in drug testing and quality control processes .
Structural Element in Drug Design
The pyridazine ring’s unique physicochemical properties make it an attractive structural element in drug design. It can be used as a less lipophilic substitute for the phenyl ring or as a replacement for other azines and azoles, providing a compelling case for its broader application in the pharmaceutical industry .
Eigenschaften
IUPAC Name |
2-[(6-aminopyridazin-3-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-12(5-6-13)8-4-3-7(9)10-11-8/h3-4,13H,2,5-6H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUJKIZBWVMYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)
![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)










